molecular formula C5H11N B1213430 N,N-Dimethylallylamine CAS No. 2155-94-4

N,N-Dimethylallylamine

Cat. No. B1213430
CAS RN: 2155-94-4
M. Wt: 85.15 g/mol
InChI Key: GBCKRQRXNXQQPW-UHFFFAOYSA-N
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Description

N,N-Dimethylallylamine (DMAA) is an organic compound with the molecular formula C4H11N. It is an aliphatic amine and a derivative of allyl amine. DMAA is a colorless liquid with a strong, pungent odor. It is used in a variety of applications, including as a flavor enhancer, an ingredient in pharmaceuticals, and as a solvent. DMAA is also found in some dietary supplements and has become popular as an energy booster.

Scientific Research Applications

Analytical Chemistry Applications

N,N-Dimethylallylamine has been instrumental in the development of novel analytical methodologies. For instance, a study by Fu and Li (2005) introduced a stable-isotope dimethyl labeling strategy for de novo sequencing of neuropeptides directly from tissue extracts without genomic information. This method significantly enhances the a(1) ion for identifying the N-terminal residue and simplifies MS/MS spectra, making de novo sequencing more straightforward and accurate (Fu & Li, 2005).

Environmental Sciences and Toxicology

In the context of environmental sciences, this compound's derivatives have been studied for their potential environmental impact. A study examined the biotransformation potential of cationic surfactants, including derivatives of this compound, in fish using rainbow trout liver S9 fractions. This research provides insights into the metabolic pathways and biotransformation rates, crucial for understanding the environmental fate of these compounds (Droge et al., 2021).

Synthetic Chemistry

This compound is also a key intermediate in the synthesis of various compounds. Liu Jun-yan (2004) demonstrated its role in synthesizing diallyldimethylammonium chloride, highlighting optimized process conditions that improve yield and product purity. This synthesis is pivotal for producing materials with industrial applications, including water treatment and polymer manufacturing (Liu Jun-yan, 2004).

Safety and Hazards

N,N-Dimethylallylamine is highly flammable and causes severe skin burns and eye damage . It is harmful if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

N,N-dimethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKRQRXNXQQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29503-30-8
Record name 2-Propen-1-amine, N,N-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29503-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5062215
Record name 2-Propen-1-amine, N,N-dimethyl-
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Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2155-94-4
Record name N,N-Dimethylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2155-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethylallylamine
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Record name N,N-Dimethylallylamine
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Record name 2-Propen-1-amine, N,N-dimethyl-
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Record name 2-Propen-1-amine, N,N-dimethyl-
Source EPA DSSTox
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Record name N,N-dimethylallylamine
Source European Chemicals Agency (ECHA)
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Record name ALLYLDIMETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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